7-Methylquinoline-5-carboxylic acid
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Overview
Description
7-Methylquinoline-5-carboxylic acid is a derivative of quinoline, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a carboxylic acid group at the 5-position and a methyl group at the 7-position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid, can be adapted to introduce the desired substituents . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and yield of the reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-5,7-dicarboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
- Quinoline-5,7-dicarboxylic acid (oxidation product).
- 7-Methylquinoline-5-carboxaldehyde (reduction product).
- Halogenated quinoline derivatives (substitution products) .
Scientific Research Applications
7-Methylquinoline-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylquinoline-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- Quinoline-5-carboxylic acid
- 7-Methylquinoline
- 5,7-Dimethylquinoline
Comparison: 7-Methylquinoline-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and biological activity compared to similar compounds that lack one of these groups .
Properties
IUPAC Name |
7-methylquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFKSOWOZJUHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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